1-(1-Methylbenzotriazol-5-yl)-3-(1,3-thiazol-2-yl)urea
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Overview
Description
1-(1-Methylbenzotriazol-5-yl)-3-(1,3-thiazol-2-yl)urea is a synthetic organic compound that features both benzotriazole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylbenzotriazol-5-yl)-3-(1,3-thiazol-2-yl)urea typically involves the reaction of 1-methylbenzotriazole with a thiazole derivative under specific conditions. Common reagents might include isocyanates or carbamoyl chlorides to introduce the urea functionality. The reaction conditions often require controlled temperatures and the presence of catalysts or solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylbenzotriazol-5-yl)-3-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives of the benzotriazole or thiazole rings.
Reduction: Reducing agents might target specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the benzotriazole or thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups onto the benzotriazole or thiazole rings.
Scientific Research Applications
1-(1-Methylbenzotriazol-5-yl)-3-(1,3-thiazol-2-yl)urea may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(1-Methylbenzotriazol-5-yl)-3-(1,3-thiazol-2-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzotriazole or thiazole derivatives, such as:
- 1-(1-Methylbenzotriazol-5-yl)-3-phenylurea
- 1-(1-Methylbenzotriazol-5-yl)-3-(1,3-thiazol-4-yl)urea
Uniqueness
1-(1-Methylbenzotriazol-5-yl)-3-(1,3-thiazol-2-yl)urea is unique due to the specific combination of benzotriazole and thiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness could be explored through comparative studies on their reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(1-methylbenzotriazol-5-yl)-3-(1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c1-17-9-3-2-7(6-8(9)15-16-17)13-10(18)14-11-12-4-5-19-11/h2-6H,1H3,(H2,12,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYLTRBMLWQNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=NC=CS3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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